![molecular formula C10H12FNO2 B2824319 tert-Butyl 2-fluoroisonicotinate CAS No. 1339544-40-9](/img/structure/B2824319.png)
tert-Butyl 2-fluoroisonicotinate
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Overview
Description
Scientific Research Applications
Chemistry and Reaction of tert-Butyl Derivatives :
- tert-Butyl hypofluorite, a related compound, has been synthesized and characterized, showing potential in adding to olefins to form β-fluoro-tert-butoxy compounds (Appelman et al., 1993).
Chemoselective Reactions :
- tert-Butyl nitrite, a compound similar in structure, has been identified as a chemoselective nitrating agent, particularly effective in the presence of other functional groups (Koley et al., 2009).
Photophysical and Electrochemical Properties :
- Studies on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) have highlighted its high fluorescence and potential as a sensor in both polymeric and solution studies (Fourati et al., 2011).
Synthesis and Application in Medicinal Chemistry :
- Research on tert-butyl fluorocarbonate (Boc-F) has demonstrated its efficiency in synthesizing tert-butyl esters of N-protected amino acids, highlighting its utility in medicinal chemistry (Loffet et al., 1989).
- The evaluation of tert-butyl isosteres, which are commonly used in medicinal chemistry, has provided insights into the effects of such groups on drug properties (Westphal et al., 2015).
Photomechanical Properties :
- The study of photomechanical microcrystals of tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid (4F9AC) has shown potential applications in photomechanical motion and materials science (Al‐Kaysi et al., 2017).
Fluorinated Derivatives and Fluorous Synthesis :
- Research on fluorinated analogues of tert-butyl alcohol suggests their utility as novel protecting groups in fluorous synthesis, highlighting their efficiency in immobilizing carboxylic acids in a fluorous phase (Pardo et al., 2001).
Future Directions
While specific future directions for “tert-Butyl 2-fluoroisonicotinate” are not available, research into tert-butyl compounds continues to be an active area of study. For example, S-tert-butyl isothiouronium bromide has been successfully applied as an odorless surrogate for tert-butyl thiol, leading to high yields of tert-butyl aryl sulfides .
Mechanism of Action
Target of Action
Similar compounds like tert-butanol have been found to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
For instance, Calmodulin, one of the potential targets, mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) .
Biochemical Pathways
The compound’s synthesis involves a reaction with dmap and di-tert-butyl dicarbonate in tetrahydrofuran and 2-methyl-propan-1-ol .
Result of Action
Similar compounds like tert-butanol have been found to interact with various proteins, potentially affecting their function .
properties
IUPAC Name |
tert-butyl 2-fluoropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXSWQMRTXJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-fluoropyridine-4-carboxylate |
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